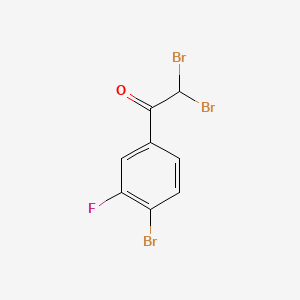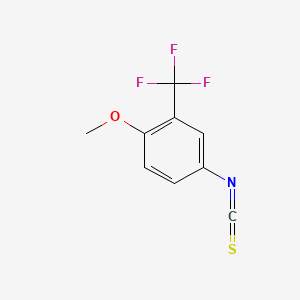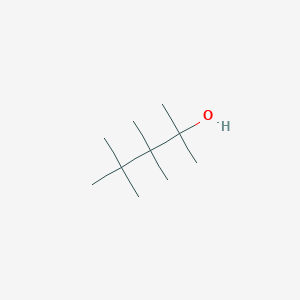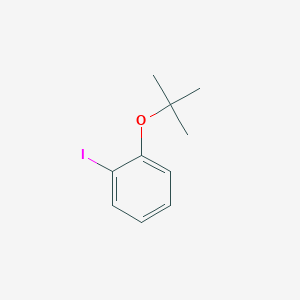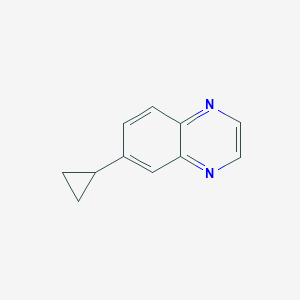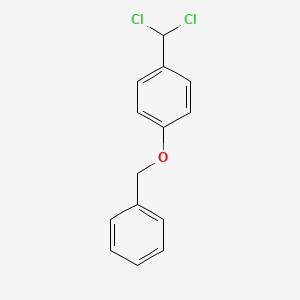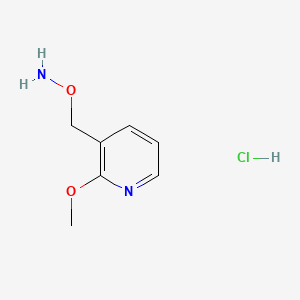
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the chromene structure, such as hydroxylated, alkylated, or acylated chromenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and its role in biological pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and polymers
Mecanismo De Acción
The mechanism of action of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to the mitochondrial translocator protein (TSPO) and modulate its activity. This interaction can influence various cellular processes, including apoptosis, oxidative stress, and energy metabolism. Additionally, the compound can activate voltage-gated potassium channels, further affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromene derivative with different substituents.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid distinguishes it from other chromene derivatives. This group enhances the compound’s chemical stability and biological activity, making it more effective in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H5F3O4 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
2-oxo-7-(trifluoromethyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5F3O4/c12-11(13,14)6-2-1-5-3-7(9(15)16)10(17)18-8(5)4-6/h1-4H,(H,15,16) |
Clave InChI |
IDPSOSBMGFPSDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


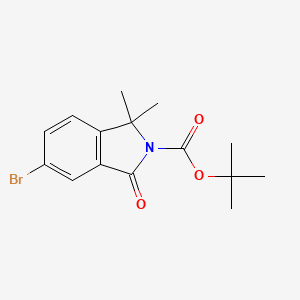
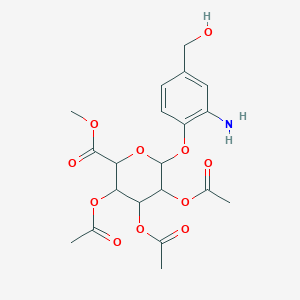

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
